2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide is a nucleoside reverse transcriptase inhibitor (NNRTI) prodrug. It is designed to treat human immunodeficiency virus (HIV) infections. NNRTIs are a class of antiretroviral drugs that block HIV infection by binding directly to reverse transcriptase, an enzyme from HIV needed for reproduction and to infect more cells. They prevent the conversion of viral RNA into DNA, thus inhibiting viral replication.
Mechanism of Action
While the provided papers do not explicitly detail the mechanism of action of 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide, its active form functions as an NNRTI. NNRTIs bind to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase, causing a conformational change that inhibits the enzyme's activity. This prevents the conversion of viral RNA to DNA, blocking viral replication.
Applications
The primary application of 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide in scientific research is its investigation as a potential therapy for HIV. Animal studies, specifically in rats, have been conducted to assess the compound's tissue distribution and potential toxicity.
N-[4(aminosulfonyl)-2-methylphenyl]-2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]acetamide is a Nucleoside Reverse Transcriptase Inhibitor (NNRTI), used in the treatment of human immune-deficiency virus (HIV) . This compound is the active metabolite of 2-[4-chloro2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-[2-methyl-4((propionylamino)sulfonyl) phenyl]acetamide, an NNRTI prodrug . N-[4(aminosulfonyl)-2-methylphenyl]-2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]acetamide exhibits significant activity in vitro against both wild-type and drug-resistant HIV . In rodent models, it can form crystals in organs such as the liver, duodenum, jejunum, and mesenteric lymph nodes .
Relevance
N-[4(aminosulfonyl)-2-methylphenyl]-2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]acetamide shares a core acetamide structure with 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide. Both compounds feature a phenoxy group linked to the acetamide moiety. Further, both compounds possess a sulfonyl group attached to the phenyl ring, contributing to their classification as sulfonyl carboxamides. The presence of these shared key structural features indicates a strong structural relationship between the two compounds .
2-[4-chloro2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-[2-methyl-4((propionylamino)sulfonyl) phenyl]acetamide is a prodrug form of the active NNRTI, N-[4(aminosulfonyl)-2-methylphenyl]-2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]acetamide . This prodrug is rapidly metabolized to the active compound in rats .
Relevance
This compound is a direct precursor to the active metabolite, N-[4(aminosulfonyl)-2-methylphenyl]-2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]acetamide, which shares key structural similarities with 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide. Therefore, 2-[4-chloro2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-[2-methyl-4((propionylamino)sulfonyl) phenyl]acetamide can be considered structurally related to 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide via its active metabolite. The shared features include the core acetamide structure, phenoxy group, and sulfonyl group linked to the phenyl ring, highlighting their connection as sulfonyl carboxamides .
Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate, also known as Wy-48,422, is a potent inhibitor of leukotriene D4 (LTD4)-induced bronchoconstriction . It demonstrates oral activity, with an ED50 of 7.9 mg/kg in inhibiting LTD4-induced bronchoconstriction . Furthermore, Wy-48,422 orally inhibits ovalbumin-induced bronchoconstriction in guinea pigs with an ED50 of 3.6 mg/kg . In vitro studies using isolated guinea pig trachea pretreated with indomethacin and 1-cysteine showed a pKB value of 6.08 against LTD4-induced contractions .
Relevance
While not sharing the same core acetamide structure as 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide, methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate is categorized as a hydroxamic acid. This chemical class is often investigated for its potential as LTD4 antagonists, similar to the sulfonyl carboxamide class which 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide belongs to. The exploration of different chemical classes within the context of LTD4 antagonism establishes a connection between these compounds, highlighting their shared research interest in this biological activity .
N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide, known as Wy-49,353, is a highly potent LTD4 antagonist . This compound exhibits strong oral activity, with an ED50 of 0.4 mg/kg against LTD4-induced bronchoconstriction and 20.2 mg/kg against ovalbumin-induced bronchoconstriction in guinea pigs . In vitro, it demonstrates a pKB value of 7.78 against LTD4-induced contraction in isolated guinea pig trachea .
Relevance
N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide shares a core benzamide structure with 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide. Both compounds are classified as sulfonyl carboxamides, characterized by the presence of a sulfonyl group linked to the benzamide or acetamide moiety. This common structural feature, along with their investigation as potential LTD4 antagonists, connects them within the same chemical class and research area .
3-(2-quinolinylmethoxy)benzeneacetic acid, designated as Wy-46,016, serves as an intermediate in the synthesis of both methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422) and N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353) . Although it exhibits inhibitory activity against LTD4-induced bronchoconstriction, its pKB value of 5.79 is comparatively less potent .
Relevance
3-(2-quinolinylmethoxy)benzeneacetic acid serves as a precursor to both Wy-48,422 and Wy-49,353, two compounds structurally related to 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide. Its role as a synthetic intermediate highlights a connection within the broader research effort focused on developing LTD4 antagonists. Though not directly sharing the core acetamide or benzamide structure, its link to these related compounds via synthesis establishes a relevant association .
2-[[3-(1H-tetrazol-5-ylmethyl)phenoxy]methyl]quinoline, identified as Wy-49,451, represents a potent inhibitor of LTD4-induced bronchoconstriction, achieving 99% inhibition at an oral dose of 25 mg/kg . It also demonstrates oral activity against ovalbumin-induced bronchoconstriction in guinea pigs, with an ED50 of 17.5 mg/kg . In vitro, its pKB value is 6.70 against LTD4-induced contraction in isolated guinea pig trachea .
Relevance
2-[[3-(1H-tetrazol-5-ylmethyl)phenoxy]methyl]quinoline, categorized as a tetrazole, demonstrates a structural relationship to 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide by its shared exploration within the research on LTD4 antagonists. While their core structures differ, the investigation of diverse chemical classes like tetrazoles alongside sulfonyl carboxamides signifies a broader research interest in identifying potent inhibitors of LTD4 activity .
Almorexant
Compound Description
Almorexant is a dual antagonist of both orexin 1 receptor (OX1) and orexin 2 receptor (OX2) [, ]. Clinical investigations indicate its effectiveness in inducing and maintaining sleep, promoting sleep without disrupting sleep architecture [, ]. Almorexant exhibits high affinity binding to both OX1 and OX2, with Kd values of 1.3 nM and 0.17 nM, respectively . It acts as a competitive antagonist at OX1 and a noncompetitive-like antagonist at OX2 . Binding kinetics reveal fast association and dissociation rates for almorexant at OX1, while it demonstrates a fast association rate and a remarkably slow dissociation rate at OX2 . This slow dissociation from OX2 leads to a long-lasting pseudo-irreversible antagonism . Electrophysiological studies suggest that OX2 may play a more significant role than OX1 in mediating the effects of orexin-A on slow-firing dopaminergic neurons in the ventral tegmental area (VTA) .
Relevance
Almorexant, while targeting orexin receptors, shares a common structural feature with 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide: the presence of a pyridin-3-ylmethyl group. This shared moiety suggests a potential starting point for structural modifications and exploration of related compounds with activity at either orexin receptors or targets similar to 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide. The structural similarity in this specific group, despite their different primary targets, highlights a potential area of interest for exploring structure-activity relationships and developing new compounds [, ].
1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone, also known as SB-674042, is a selective antagonist for the orexin 1 receptor (OX1) [, ]. It has been used in research to investigate the binding pocket of the OX1 receptor and its interactions with various ligands, including almorexant .
Relevance
Although SB-674042 has a different overall structure compared to 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide, it is relevant as a tool for understanding the ligand binding characteristics of the OX1 receptor. The research utilizing SB-674042, alongside almorexant, provides insights into the structural determinants that govern ligand selectivity and binding affinity for orexin receptors [, ]. This knowledge can be valuable in designing and developing new compounds that target orexin receptors or potentially even structurally related targets like the one 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide might interact with.
N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide, abbreviated as EMPA, is a selective antagonist for the orexin 2 receptor (OX2) [, ]. EMPA has been utilized in studies investigating the binding properties of orexin receptors and the impact of mutations on ligand binding and functional responses . It has also been used in electrophysiological experiments examining the effects of orexin receptor antagonists on the activity of dopaminergic neurons in the VTA .
Relevance
EMPA is directly relevant to 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide due to the presence of the same pyridin-3-ylmethyl group in both compounds [, ]. This shared structural element highlights a clear connection between these compounds. Additionally, both compounds are classified as sulfonyl carboxamides, as they contain a sulfonyl group attached to an amide moiety. Despite their different primary targets (OX2 for EMPA and an unknown target for 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide), the shared pyridin-3-ylmethyl group and sulfonyl carboxamide classification suggest a potential for overlapping or related biological activities. Understanding the structure-activity relationships of EMPA in the context of OX2 antagonism can provide valuable insights into the potential activity and target profile of 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.